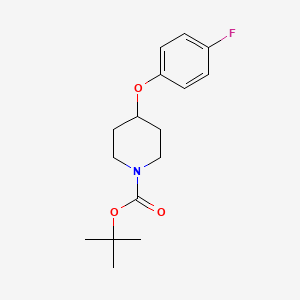
叔丁基4-(4-氟苯氧基)哌啶-1-羧酸酯
描述
Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate is a chemical compound with the CAS Number: 333954-85-1 and Linear Formula: C16H22FNO3 . It has a molecular weight of 295.35 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C16H22FNO3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 . This code represents the compound’s molecular structure.科学研究应用
合成和表征
作为中间体的合成:叔丁基4-(4-氟苯氧基)哌啶-1-羧酸酯及其衍生物已被合成作为生物活性化合物的中间体。例如,一项研究详细介绍了相关化合物作为克唑替尼生产中的一种中间体的合成,克唑替尼是一种用于治疗肺癌的药物 (Kong et al., 2016).
分子结构和表征:叔丁基4-(4-氟苯氧基)哌啶-1-羧酸酯衍生物的分子结构已使用各种光谱技术进行了表征。例如,X 射线衍射研究、LCMS、NMR 和 IR 已被用来确认合成化合物的结构 (Sanjeevarayappa et al., 2015).
在药物开发中的应用
药物合成的关键中间体:该化合物作为各种药物合成的关键中间体。例如,它已被用于合成凡德他尼,这是一种用于治疗某些类型癌症的药物 (Wang et al., 2015).
药理活性核心的基础:某些叔丁基4-(4-氟苯氧基)哌啶-1-羧酸酯衍生物提供了药理上有用的核心,突出了它们在药物发现和开发中的潜力。例如,合成了一个空间拥挤的哌嗪衍生物,因为它具有新颖的化学性质,为进一步的药理学探索提供了一个平台 (Gumireddy et al., 2021).
生物活性评估
体外生物学评估:一些衍生物已被评估其生物活性。一项研究报告了合成化合物的体外抗菌和驱虫活性,显示出中等的驱虫活性 (Sanjeevarayappa et al., 2015).
代谢研究的微生物模型:该化合物及其衍生物已被用于微生物模型中,以研究某些受体拮抗剂的代谢。例如,毛霉菌被用作模型来研究源自叔丁基4-(4-氟苯氧基)哌啶-1-羧酸酯的化合物的代谢,证明了其在早期 ADME-Tox 测定中的效用 (Pękala et al., 2012).
安全和危害
属性
IUPAC Name |
tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSVJZNADORQET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679413 | |
| Record name | tert-Butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate | |
CAS RN |
333954-85-1 | |
| Record name | tert-Butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



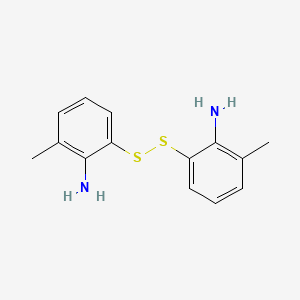

![1-(1-Anthracenylmethyl)-4-(3-methoxyphenyl)-1H-[1,2,3]triazole](/img/structure/B1503854.png)

![1-(9-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole](/img/structure/B1503856.png)
![13-(2-Chlorophenyl)-3,3-dimethyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B1503857.png)
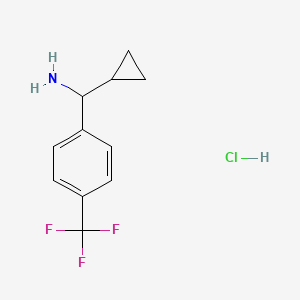

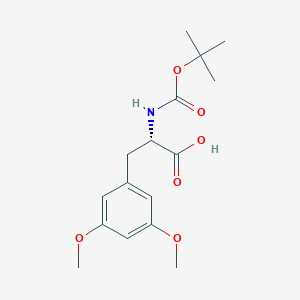
![1-(2-Anthracenyl)-4-phenyl-1H-[1,2,3]triazole](/img/structure/B1503874.png)
![1-benzyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1503879.png)
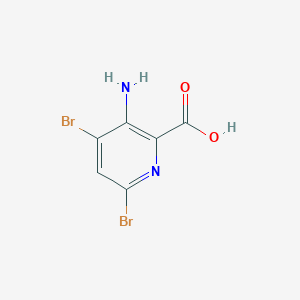
![(11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-bis[2,4,6-trisisopropylphenyl]-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin](/img/structure/B1503882.png)